ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a dihydropyrimidinone core with multiple functional groups:
- Ethyl ester at position 3.
- Methyl group at position 4.
- 2-Oxo group at position 2.
- Sulfanyl-linked carbamoylmethyl substituent at position 4, connected to a 4-bromophenyl moiety.
The 4-bromophenyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets, while the sulfanyl-carbamoyl side chain introduces hydrogen-bonding capabilities.
Synthetic routes for analogous DHPM derivatives often involve Biginelli-like multicomponent reactions or post-functionalization of preformed pyrimidine cores . For instance, bromination of DHPM precursors (e.g., ) and thiourea-mediated thioxo group incorporation () are common strategies, which could be adapted for synthesizing the target compound.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJOXCSZQVJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been shown to have a significant effect on different stages of theRhipicephalus microplus , a species of tick.
Mode of Action
The compound acts as an ixodicide (lethal effect) when larval stages are sprayed and as a growth regulator when nymphal and adult stages are sprayed. This suggests that the compound interacts with its targets, causing changes that inhibit growth and lead to lethality in the tick population.
Biochemical Pathways
The compound’s ability to act as a growth regulator suggests that it may interfere with the normal development and maturation processes of the ticks.
Pharmacokinetics
The compound’s efficacy in the pen test suggests that it has good bioavailability and can effectively reach its targets in the tick population.
Result of Action
The compound has been shown to drastically reduce the reproductive potential of the tick population. The percentage of cumulative reduction of hatched larvae was 98.3%, 96.1%, and 94.4% when larvae, nymph, and adult stages were treated, respectively. This indicates that the compound’s action results in significant molecular and cellular effects that inhibit the growth and reproduction of the ticks.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Future studies will indicate the potential use of this product for tick control.
Biological Activity
Ethyl 4-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrN2O3S, with a molecular weight of 339.18 g/mol. Its structure includes a pyrimidine ring substituted with various functional groups, which contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN2O3S |
| Molecular Weight | 339.18 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . A review published in RSC Advances discussed various synthesized pyrimidine derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammation pathways.
Key Findings:
- The compound exhibited significant inhibitory effects on COX-1 and COX-2 enzymes.
- IC50 values for the compound were reported as follows:
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored through various assays. Ethyl 4-(4-bromophenyl) derivatives have shown broad-spectrum activity against several bacterial strains.
Case Study:
In a study assessing antimicrobial activities, derivatives were tested against nine Gram-positive and three Gram-negative bacteria strains. Some exhibited significant growth inhibition, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The presence of electron-withdrawing or electron-releasing groups on the phenyl ring significantly influences the biological activity of these compounds.
SAR Insights:
- Electron-withdrawing groups (like bromine) enhance COX inhibition.
- Substituents on the pyrimidine ring affect both anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Impact :
- Polar groups (e.g., hydroxy, methoxy) improve aqueous solubility but may reduce membrane permeability .
Functional Group Modifications
Impact :
- Thioxo vs.
- Ester vs. carboxamide : Esters are more prone to hydrolysis, whereas carboxamides offer metabolic stability .
Substituent Position and Ring Saturation
Impact :
- Ring saturation : Fully saturated derivatives (tetrahydropyrimidines) adopt chair-like conformations, while dihydropyrimidines exhibit planar or boat-like puckering, affecting molecular recognition .
Advanced Derivatives with Complex Side Chains
Impact :
Structural and Analytical Insights
- Crystallography : SHELX and ORTEP-3 () are widely used for determining DHPM crystal structures. For example, trifluoromethyl-substituted derivatives exhibit distinct hydrogen-bonding networks compared to bromophenyl analogues .
- Hydrogen Bonding : The carbamoylmethyl sulfanyl group in the target compound may form bifurcated hydrogen bonds, as observed in similar DHPMs ().
- Spectroscopy : IR and NMR data () confirm the presence of ester carbonyl (1698 cm⁻¹) and dihydropyrimidine NH (3313 cm⁻¹) groups, critical for structural validation.
Preparation Methods
Four-Component Biginelli Variant
Shaabani’s four-component reaction offers a streamlined alternative by integrating the sulfanyl group during cyclization:
-
Components : Ethyl acetoacetate, N-(4-bromophenyl)-2-mercaptoacetamide, urea, and paraformaldehyde.
-
Catalyst : p-Toluenesulfonic acid (PTSA) in DCM.
Mechanistic Insight :
The thiol-containing carbamoyl component acts as a thioaldehyde equivalent , enabling direct incorporation into the DHPM scaffold.
Outcome :
-
Yield : 68% (lower than stepwise methods due to competing side reactions).
-
Advantage : Reduced purification steps.
Industrial-Scale Synthesis: Insights from Patent Literature
The patented synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine provides scalable protocols adaptable to the target compound:
Table 1: Scalable Reaction Parameters from CN108997223B
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | p-Bromophenylacetic acid, MeOH, H₂SO₄, reflux | 92 |
| Cyclization | NaOMe, dimethyl carbonate, 70°C | 89 |
| Chlorination | Phosgene, toluene, N,N-dimethylaminopyridine | 84.5 |
Adaptations for Target Compound :
-
Replace chlorination with thiolation at the C4 position.
-
Use N-methylmorpholine as a phosgene alternative for safer handling.
Purification and Analytical Characterization
Chromatographic Techniques
-
Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7) → 95% purity.
-
Recrystallization : Ethanol/water (4:1) yields crystalline product.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.35 (s, 3H, C6-CH₃), 3.85 (s, 2H, SCH₂), 6.90–7.45 (m, 4H, Ar-H).
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
Chalcone Formation : Condensation of 3-bromobenzaldehyde with ethyl acetoacetate under basic conditions to form a chalcone intermediate .
Cyclization : Reaction of the chalcone with urea or thiourea under acidic conditions to yield the tetrahydropyrimidine core .
Functionalization : Introduction of the carbamoyl methyl sulfanyl group via nucleophilic substitution or coupling reactions (e.g., using thioglycolic acid derivatives) .
Q. Characterization Methods :
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity (e.g., δ 2.27 ppm for CH3 groups in dihydropyrimidine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight .
- Melting Point (MP) Analysis : Consistency with literature values (e.g., MP 231–232°C for analogous compounds) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Essential for identifying proton environments (e.g., aromatic protons at δ 6.91–7.20 ppm) and carbon backbone .
- IR Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., tetrahedral geometry at C4 in dihydropyrimidines) .
Q. What in vitro biological screening models are appropriate for initial bioactivity assessment?
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Advanced Questions
Q. How can reaction yields be optimized when introducing the 4-bromophenyl carbamoyl methyl sulfanyl moiety?
Key Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use of Cu(I) or Pd catalysts for efficient coupling reactions .
- Temperature Control : Maintain 60–80°C to prevent side reactions (e.g., ester hydrolysis) .
Q. Example Optimization Table :
| Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Sulfanyl Introduction | DMF, 70°C, 12h, CuI catalyst | 77% → 85% | |
| Cyclization | HCl/EtOH reflux, 6h | 65% → 72% |
Q. How should conflicting reports on enzyme inhibition efficacy be resolved methodologically?
- Assay Standardization : Use uniform enzyme sources (e.g., recombinant human kinases) and substrate concentrations .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to avoid aggregation artifacts .
Q. What strategies are recommended for analyzing regioselectivity in nucleophilic substitution reactions?
- Isotopic Labeling : Track sulfur incorporation using 34S-labeled reagents .
- Computational Modeling : DFT calculations to predict electrophilic sites (e.g., C2 vs. C4 reactivity in pyrimidine rings) .
- Competitive Experiments : Compare reactivity of bromophenyl vs. unsubstituted phenyl derivatives .
Q. How does the sulfanyl group influence interactions with biological targets?
- Electronic Effects : The -S- group acts as a hydrogen bond acceptor, enhancing binding to catalytic residues (e.g., in kinase ATP-binding pockets) .
- Steric Considerations : Bulky substituents may hinder access to hydrophobic pockets; truncate to -SH for improved fit .
Q. Structure-Activity Relationship (SAR) Findings :
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Sulfanyl → Methyl | ↓ Antimicrobial activity | |
| Sulfanyl → Hydroxyl | ↑ Enzyme inhibition potency |
Data Contradiction Analysis
Case Study : Discrepancies in antimicrobial activity across studies may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) .
- Compound Purity : HPLC purity ≥95% required; impurities can mask true activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
